1-(2,5-Dimethyl-3-nitrophenyl)ethanone
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Overview
Description
1-(2,5-Dimethyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a nitro group and two methyl groups attached to a phenyl ring, along with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethyl-3-nitrophenyl)ethanone typically involves the nitration of 2,5-dimethylacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethyl-3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Reduction: 1-(2,5-Dimethyl-3-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 1-(2,5-Dimethyl-3-nitrophenyl)acetic acid.
Scientific Research Applications
1-(2,5-Dimethyl-3-nitrophenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-3-nitrophenyl)ethanone depends on its chemical interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
1-(2,5-Dimethyl-3-aminophenyl)ethanone: A reduced form of the compound with an amino group instead of a nitro group.
1-(2,5-Dimethyl-3-chlorophenyl)ethanone: A derivative with a chlorine substituent instead of a nitro group.
1-(2,5-Dimethyl-3-hydroxyphenyl)ethanone: A derivative with a hydroxyl group instead of a nitro group.
Uniqueness: 1-(2,5-Dimethyl-3-nitrophenyl)ethanone is unique due to the presence of both nitro and ketone functional groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(2,5-dimethyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6-4-9(8(3)12)7(2)10(5-6)11(13)14/h4-5H,1-3H3 |
InChI Key |
QBWASPHCFXPJRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)C |
Origin of Product |
United States |
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